molecular formula C16H18N2OS B4599243 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B4599243
M. Wt: 286.4 g/mol
InChI Key: DFZNYMORCRUTJX-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a thiazole ring, and a dimethylphenyl group

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-9-4-5-10(2)13(8-9)14-11(3)20-16(17-14)18-15(19)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZNYMORCRUTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiazole, with a dimethylphenyl derivative under acidic conditions. The cyclopropane ring is then introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyclopropane ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and various thiazole-based drugs.

    Cyclopropane derivatives: Compounds like cyclopropanecarboxylic acid and its derivatives also exhibit similar structural features.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and cyclopropane rings in a single molecule allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

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